Tin(IV) tetraphenylporphyrin dichloride synthesis protocol
Tin(IV) tetraphenylporphyrin dichloride synthesis protocol
An In-Depth Technical Guide to the Synthesis of Tin(IV) Tetraphenylporphyrin Dichloride
Introduction: The Significance of Tin Porphyrins
Porphyrins are a class of intensely colored, aromatic macrocyclic compounds composed of four modified pyrrole subunits interconnected at their α-carbon atoms via methine bridges. Their unique electronic and photophysical properties have positioned them at the forefront of research in diverse fields, including catalysis, solar energy conversion, and medicine. The insertion of a metal ion into the central cavity of the porphyrin ring to form a metalloporphyrin dramatically modulates these properties.
Tin(IV) porphyrins, in particular, have garnered significant interest. The high-valent tin center can accommodate axial ligands, creating a stable, hexacoordinate complex.[1] This structural feature, combined with their photophysical characteristics, makes them promising candidates for applications such as photosensitizers in photodynamic therapy (PDT) and components in molecular electronics.[2][3][4]
This guide provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of a cornerstone tin porphyrin complex: Tin(IV) tetraphenylporphyrin dichloride, often abbreviated as Sn(IV)TPPCl₂. The narrative is structured to provide not just a series of steps, but a causal understanding of the experimental choices, ensuring both reproducibility and a deeper scientific insight for researchers and drug development professionals.
Part 1: Synthesis of the Precursor: meso-Tetraphenylporphyrin (H₂TPP)
The journey to Sn(IV)TPPCl₂ begins with the synthesis of its metal-free precursor, meso-tetraphenylporphyrin (H₂TPP). While several methods exist, the Adler-Longo method remains a widely used, robust, and convenient procedure for obtaining crystalline H₂TPP in good yields.[5][6][7]
Causality and Mechanism
The Adler-Longo synthesis is an acid-catalyzed condensation reaction.[8] It involves the reaction of benzaldehyde and pyrrole in a high-boiling carboxylic acid, typically propionic acid, which serves as both the solvent and the acid catalyst.[7][9] The reaction proceeds through the formation of a porphyrinogen, a reduced, non-aromatic macrocycle. In the high-temperature, aerobic conditions of the refluxing propionic acid, the porphyrinogen is oxidized to the stable, aromatic porphyrin ring.[7][8]
Experimental Workflow: H₂TPP Synthesis
Caption: Workflow for H₂TPP synthesis via the Adler-Longo method.
Detailed Protocol: H₂TPP Synthesis
| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Volume/Mass |
| Benzaldehyde | 106.12 | 0.1 | 10.6 mL |
| Pyrrole | 67.09 | 0.1 | 7.0 mL |
| Propionic Acid | 74.08 | - | 250 mL |
Procedure:
-
To a 500 mL three-neck round-bottom flask equipped with a reflux condenser and a thermometer, add 250 mL of propionic acid.
-
Heat the propionic acid to reflux (approx. 141°C).
-
In a separate beaker, mix 10.6 mL of benzaldehyde and 7.0 mL of freshly distilled pyrrole.
-
Add the benzaldehyde-pyrrole mixture dropwise to the refluxing propionic acid over a period of 10-15 minutes. The solution will immediately turn dark.
-
Maintain the reflux for 30-60 minutes. The progress can be monitored by observing the appearance of a characteristic absorption spectrum with a Soret band near 419 nm using a UV-Vis spectrophotometer on a withdrawn aliquot (diluted in chloroform).
-
After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature overnight. A precipitate of purple crystals will form.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals thoroughly with methanol to remove residual propionic acid and other impurities.
-
Follow with a wash of hot distilled water.
-
Allow the crystals to air dry on the filter paper. A typical yield is in the range of 20-30%.[6][8]
Part 2: Metallation for Sn(IV)TPPCl₂ Synthesis
The insertion of tin into the H₂TPP macrocycle is the critical step. A common and effective method involves reacting the free-base porphyrin with a tin(II) salt, such as stannous chloride dihydrate (SnCl₂·2H₂O), in a high-boiling solvent like pyridine.[10] The Sn(II) ion is inserted into the porphyrin ring and is subsequently oxidized to the more stable Sn(IV) state by atmospheric oxygen during the reflux process. The chloride ions from the precursor salt coordinate axially to the tin center, yielding the final dichloride product.
Causality and Mechanism
The metallation reaction begins with the formation of an initial complex between the porphyrin and the metal ion.[11] The solvent, pyridine, plays a dual role: it is a high-boiling medium that allows for the necessary reaction temperature, and it acts as a base to facilitate the deprotonation of the pyrrolic N-H groups, making the porphyrin core more nucleophilic and receptive to the metal ion. The subsequent oxidation from Sn(II) to Sn(IV) is thermodynamically favorable and occurs readily in the presence of air.
Experimental Workflow: Sn(IV)TPPCl₂ Synthesis
Caption: Workflow for the metallation of H₂TPP to form Sn(IV)TPPCl₂.
Detailed Protocol: Sn(IV)TPPCl₂ Synthesis
| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Mass |
| H₂TPP | 614.75 | 0.001 | 615 mg |
| SnCl₂·2H₂O | 225.65 | 0.005 | 1.13 g |
| Pyridine | 79.10 | - | ~100 mL |
Procedure:
-
Dissolve 615 mg of H₂TPP in approximately 100 mL of pyridine in a 250 mL round-bottom flask equipped with a reflux condenser.
-
Add a 5-fold molar excess of stannous chloride dihydrate (SnCl₂·2H₂O, 1.13 g) to the solution.[10]
-
Bring the mixture to reflux and maintain for 2-4 hours.[10] The reaction should be monitored to completion.
-
Self-Validation/Monitoring: Periodically take a small aliquot of the reaction mixture, dilute it with chloroform, and measure its UV-Vis spectrum. The reaction is complete when the four Q-bands of the free-base H₂TPP (typically around 515, 550, 590, and 650 nm) collapse into two bands, characteristic of a metalloporphyrin. Concurrently, the Soret band will sharpen and shift. Thin-layer chromatography (TLC) can also be used to track the disappearance of the H₂TPP starting material.[10]
-
-
After completion, allow the mixture to cool to room temperature.
-
Remove the pyridine solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by column chromatography.
-
Purification: Pack a chromatography column with neutral alumina. Dissolve the crude residue in a minimal amount of chloroform (CHCl₃) and load it onto the column. Elute with chloroform. The first band to elute is typically the desired Sn(IV)TPPCl₂. Collect the colored fractions.
-
-
Combine the purified fractions and remove the solvent by rotary evaporation to yield the final product as a purple solid. A yield of around 60% can be expected.[10]
-
In cases where a mixture of axial ligands (e.g., chloride and hydroxide) is present, the product can be converted entirely to the dichloride form by dissolving it in a suitable solvent and treating it with aqueous HCl.[1]
Part 3: Structural and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized Sn(IV)TPPCl₂.
| Technique | H₂TPP (Precursor) | Sn(IV)TPPCl₂ (Product) | Rationale for Change |
| UV-Vis (in CHCl₃) | Soret: ~419 nmQ-bands: ~515, 550, 590, 650 nm | Soret: ~421 nmQ-bands: ~558, 597 nm | Increased symmetry (D₂h to D₄h) upon metallation collapses the four Q-bands into two.[10] |
| ¹H NMR (in CDCl₃) | β-pyrrolic: ~8.8 ppmPhenyl: ~8.2, 7.7 ppmN-H: ~ -2.8 ppm (broad) | β-pyrrolic: ~9.2 ppmPhenyl: ~8.3, 7.8 ppmN-H: Absent | The N-H signal disappears upon metal insertion. The β-pyrrolic protons shift downfield due to changes in the ring current and coordination to the metal. Tin satellites (coupling to ¹¹⁷Sn and ¹¹⁹Sn) may be observed for the β-pyrrolic protons.[1] |
| ¹¹⁹Sn NMR (in CDCl₃) | Not Applicable | Singlet at ~ -586 ppm | Provides direct evidence of the tin nucleus in the complex.[1] |
| Mass Spec (ESI+) | [M+H]⁺ at m/z ~615.2 | [M-Cl]⁺ at m/z ~767.1 | Confirms the molecular weight of the complex. The most common observed fragment is the loss of one chloride ligand. |
Part 4: Authoritative Grounding and Best Practices
-
Purity of Reagents: The synthesis of porphyrins is sensitive to impurities. Pyrrole should be freshly distilled before use as it can oxidize and polymerize upon storage. All solvents should be of high purity and dry where specified.[5][12]
-
Reaction Monitoring: Do not rely solely on reaction time. Actively monitor the reaction's progress using UV-Vis spectroscopy or TLC. This is the most reliable way to determine the endpoint and avoid the formation of degradation products from excessive heating.[10]
-
Chromatography: Neutral alumina is generally preferred over silica gel for the purification of metalloporphyrins, as the slightly acidic nature of silica can sometimes lead to demetallation.
-
Handling Tin Compounds: Tin compounds can be toxic. Always handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.
Conclusion
The synthesis of Tin(IV) tetraphenylporphyrin dichloride is a two-stage process that is highly achievable in a standard synthetic chemistry laboratory. Success hinges on a methodical approach, beginning with the clean synthesis of the H₂TPP precursor via the Adler-Longo method, followed by a carefully monitored metallation using a tin(II) salt in pyridine. The inherent self-validating nature of the protocol, primarily through spectroscopic monitoring, allows the researcher to track the transformation from the free-base porphyrin to the final, highly symmetric tin complex. The robust characterization data from UV-Vis, NMR, and mass spectrometry provides unequivocal confirmation of the final product, a valuable compound for further research in medicine and materials science.
References
-
Digital WPI. (n.d.). Synthesis of Porphyrins for Use in Metal-Organic Frameworks (MOFs). Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2 General synthesis of tin(IV) porphyrins, 1-3. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Preparation of NIR absorbing axial substituted tin(iv) porphyrins and their photocytotoxic properties. PubMed Central. Retrieved from [Link]
-
PubMed. (2007). Principle and Mechanism of Direct Porphyrin Metalation: Joint Experimental and Theoretical Investigation. Retrieved from [Link]
-
Taylor & Francis Online. (2023). A greener tetraphenylporphyrin synthesis and metallation: an undergraduate teaching experiment. Retrieved from [Link]
- Google Patents. (n.d.). CN1660862A - Method for synthesizing triphenyl phosphine dichloride.
-
SFA ScholarWorks. (2018). Syntheses of a Tin (IV) meso-Tetra(4-pyridyl) Porphyrin Dichloride-Tetrachlorobis (Bipy)2 Ruthenium (II) Complex and Studies of Photophysical Properties of 1-Nitropyrene. Retrieved from [Link]
-
Dove Medical Press. (2019). Synthesis of meso-tetra-(4-sulfonatophenyl) porphyrin (TPPS4). Retrieved from [Link]
- Google Patents. (n.d.). US5527966A - Preparation of triphenylphosphine.
- Google Patents. (n.d.). EP0638580A1 - Process for the preparation of triphenyl phosphine.
-
Wikipedia. (n.d.). Triphenylphosphine dichloride. Retrieved from [Link]
-
ACS Publications. (2026). Metalation of Tetrakis(ethynylphenyl)porphyrin Films Grafted onto Glassy Carbon and Indium Tin Oxide Surfaces. Retrieved from [Link]
-
ACS Publications. (2026). Selective Catalytic Styrene Dimerization through the Combined Action of a Strong Sn(IV)-Porphyrin Lewis Acid and. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Tetrasubstituted Porphyrin Tin(IV) Complexes and Their Adsorption Properties over Tetracycline Antibiotics. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, Characterization and Spectral Properties of Substituted Tetraphenylporphyrin Iron Chloride Complexes. PubMed Central. Retrieved from [Link]
-
ACS Publications. (n.d.). A simplified synthesis for meso-tetraphenylporphine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Metalation of tetraphenylporphyrin with nickel on a TiO2(110)-1 × 2 surface. PubMed Central. Retrieved from [Link]
-
LSU Scholarly Repository. (2024). Nanofabrication of Tetraphenyl Porphyrin Surface Assemblies Linked With Tin Tetrachloride: a Scanning Probe Microscopy Investigation. Retrieved from [Link]
-
ACS Publications. (n.d.). synthesis and spectroscopic properties of a series of divalent tin porphyrins. X-ray crystal structure of (2,3,7,8,12,13,17,18-octaethylprophinato)tin(II). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Tetraphenylporphyrin via Adler–Longo's Method. Retrieved from [Link]
-
ResearchGate. (2023). (trans-Dihydroxo)Sn(IV)-[5,10,15,20-tetrakis(2-pyridyl)porphyrin]. Retrieved from [Link]
-
ResearchGate. (n.d.). A greener tetraphenylporphyrin synthesis and metallation: an undergraduate teaching experiment. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Two-step Mechanochemical Synthesis of Porphyrins. PubMed Central. Retrieved from [Link]
-
Arkivoc. (n.d.). Synthesis of substituted meso-tetraphenylporphyrins in mixed solvent systems. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. biosynth.com [biosynth.com]
- 3. Preparation of NIR absorbing axial substituted tin(iv) porphyrins and their photocytotoxic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Nanofabrication of Tetraphenyl Porphyrin Surface Assemblies Linked Wit" by Quynh Do [repository.lsu.edu]
- 5. Synthesis, Characterization and Spectral Properties of Substituted Tetraphenylporphyrin Iron Chloride Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Principle and mechanism of direct porphyrin metalation: joint experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
